NVP-ADW742 (CAS 475488-23-4) is an orally bioavailable pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase . With an established IC50 of 0.17 µM, it is procured for oncology and metabolic research to isolate IGF-1R signaling pathways . Unlike broad-spectrum tyrosine kinase inhibitors, NVP-ADW742 offers a refined off-target profile, showing minimal activity against c-Kit, HER1, PDGFR, and VEGFR2 (IC50 > 5 µM) . This defined selectivity makes it a standard for in vitro autophosphorylation assays and in vivo xenograft models, particularly where clean baseline data is required without confounding cross-kinase interference .
Substituting NVP-ADW742 with early-generation tyrphostins (e.g., AG1024) or modern dual IGF-1R/InsR inhibitors (e.g., Linsitinib) can alter experimental outcomes . Dual inhibitors cause simultaneous suppression of the insulin receptor (InsR), triggering confounding metabolic effects such as altered glucose uptake that obscure IGF-1R-specific phenotypes . Conversely, older inhibitors lack the sub-micromolar potency required to avoid non-specific cytotoxicity . Furthermore, NVP-ADW742’s specific physicochemical profile—allowing stable dissolution in DMSO up to 30 mg/mL and reliable in vivo formulation in PEG300 and Tween 80—supports reproducible bioavailability that is often lost when substituting with less characterized or highly lipophilic analogs .
NVP-ADW742 demonstrates a >16-fold selectivity for IGF-1R (IC50 = 0.17 µM) over the closely homologous Insulin Receptor (InsR) (IC50 = 2.8 µM) in cellular autophosphorylation assays . In contrast, dual inhibitors like Linsitinib (OSI-906) inhibit both receptors with near-equal potency (IGF-1R IC50 = 35 nM; InsR IC50 = 75 nM) . This pronounced selectivity allows researchers to suppress IGF-1R-driven tumor proliferation without inducing the severe metabolic disruptions associated with InsR blockade .
| Evidence Dimension | Receptor Selectivity Ratio (IGF-1R vs. InsR) |
| Target Compound Data | >16-fold preference for IGF-1R (IC50: 0.17 µM vs 2.8 µM) |
| Comparator Or Baseline | Linsitinib (Dual inhibitor, ~1:2 selectivity ratio) |
| Quantified Difference | Order-of-magnitude improvement in target isolation |
| Conditions | Cellular autophosphorylation capture ELISA assays |
Procuring a highly selective inhibitor is essential to avoid confounding metabolic toxicity and false-positive phenotypic data in IGF-1R-dependent models.
Compared to earlier tyrphostin-class inhibitors such as AG1024, NVP-ADW742 offers higher potency . While AG1024 requires concentrations around 7.0 µM to achieve 50% inhibition of IGF-1R, NVP-ADW742 achieves the same effect at 0.17 µM . This ~41-fold increase in potency allows for much lower dosing regimens in cell culture (typically 0.1–1.0 µM), drastically reducing the risk of off-target cytotoxicity and solvent (DMSO) toxicity that plague high-dose assays .
| Evidence Dimension | IGF-1R Kinase IC50 |
| Target Compound Data | 0.17 µM |
| Comparator Or Baseline | AG1024 (7.0 µM) |
| Quantified Difference | ~41-fold higher potency |
| Conditions | In vitro kinase activity and cell viability assays |
Higher potency enables sub-micromolar working concentrations, ensuring that observed cellular phenotypes are driven by specific target engagement rather than generalized chemical toxicity.
NVP-ADW742 is highly specific within the broader kinome, exhibiting minimal inhibitory activity against other major receptor tyrosine kinases, with IC50 values >5 µM for c-Kit, and >10 µM for HER2, PDGFR, VEGFR-2, and Bcr-Abl . This contrasts sharply with multi-kinase inhibitors like NVP-TAE226, which potently inhibits FAK (5.5 nM) alongside IGF-1R (140 nM) . The lack of cross-reactivity with VEGFR-2 and c-Kit ensures that NVP-ADW742 can be used to definitively attribute anti-angiogenic or apoptotic effects to IGF-1R inhibition alone .
| Evidence Dimension | Off-target kinase IC50 (c-Kit, VEGFR-2, PDGFR) |
| Target Compound Data | > 5.0 to 10.0 µM (Negligible activity) |
| Comparator Or Baseline | NVP-TAE226 (Dual FAK/IGF-1R inhibitor) |
| Quantified Difference | Strict monotherapy profile vs. polypharmacology |
| Conditions | In vitro kinase profiling panels |
A clean off-target profile is critical for procurement in mechanistic studies where cross-inhibition of parallel growth factor pathways would invalidate the experimental hypothesis.
NVP-ADW742 demonstrates excellent processability for animal studies, achieving stable solubility in DMSO up to 30 mg/mL . For in vivo applications, it can be reliably formulated into clear working solutions using a combination of PEG300 (40%), Tween 80 (5%), and water (50%), or suspended in corn oil for oral gavage (up to 50 mg/kg) . This predictable dissolution profile prevents the premature precipitation often seen with highly lipophilic experimental analogs, ensuring consistent systemic exposure and reproducible tumor suppression in xenograft models .
| Evidence Dimension | Stock Solubility and Vehicle Compatibility |
| Target Compound Data | 30 mg/mL in DMSO; stable in PEG300/Tween 80 aqueous systems |
| Comparator Or Baseline | Generic lipophilic analogs requiring complex liposomal or extreme pH vehicles |
| Quantified Difference | Standardized, precipitation-free dosing |
| Conditions | Preparation of 1-10 mg/mL in vivo working solutions |
Reliable formulation protocols reduce animal cohort variability and save significant time and resources during the transition from in vitro to in vivo phases.
Due to its reliable formulation in PEG300/Tween 80 and high in vivo tolerance, NVP-ADW742 is an established agent for studying IGF-1R-dependent tumor growth and chemo-sensitization in murine models [1]. It provides a clean baseline for evaluating synergistic effects with chemotherapeutics without confounding the results through off-target kinase inhibition[2].
Because of its >16-fold selectivity over InsR, NVP-ADW742 is highly applicable for metabolic and endocrine research[2]. Investigators must block IGF-1R without inducing the hyperglycemia or altered glucose metabolism caused by dual inhibitors like Linsitinib, making NVP-ADW742 the precise tool for this decoupling [2].
As a well-characterized, highly potent (IC50 = 0.17 µM) ATP-competitive inhibitor with a clean off-target profile, NVP-ADW742 serves as a standard positive control in high-throughput screening assays evaluating next-generation IGF-1R antagonists[1].